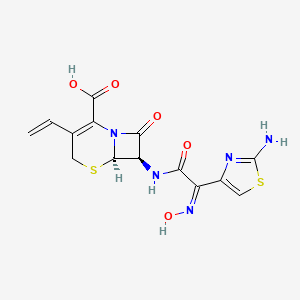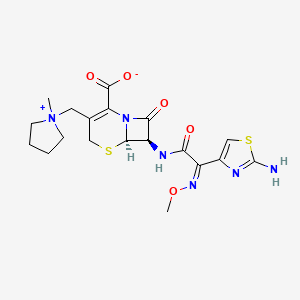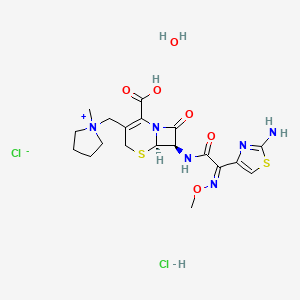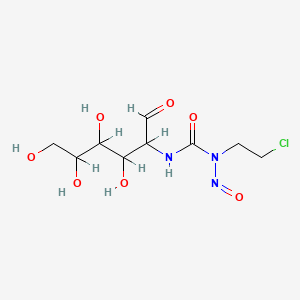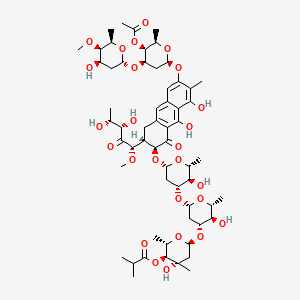
Chromomycin A2
Overview
Description
Chromomycin A2 is a natural product belonging to the aureolic acid family of antibiotics. It is produced by the bacterium Streptomyces griseus and is known for its potent antitumor and antimicrobial properties. This compound has a complex structure, consisting of an aglycone core and multiple sugar moieties, which contribute to its biological activity .
Mechanism of Action
Target of Action
Chromomycin A2, also known as Aburamycin A, primarily targets pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake of glucose into cells .
Mode of Action
This compound interacts with its targets and inhibits insulin secretion through at least three potential mechanisms :
- Disruption of Wnt signaling : The Wnt signaling pathway is essential for various cellular processes, including cell growth and differentiation .
- Interference of β cell gene expression : this compound may affect the transcription of genes critical for β cell function .
- Partial suppression of Ca2+ influx : Calcium influx is a key step in the process of insulin secretion. By partially suppressing this influx, this compound can inhibit insulin secretion .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It disrupts the Wnt signaling pathway, which is involved in cell growth and differentiation . It also interferes with the expression of genes critical for β cell function . Furthermore, it partially suppresses the influx of calcium, a key step in the process of insulin secretion .
Pharmacokinetics
It’s known that the compound potently inhibits insulin secretion, even after washout, suggesting that it may have a long-lasting effect
Result of Action
The primary result of this compound’s action is the potent inhibition of insulin secretion from pancreatic β cells . This inhibition occurs even after the compound is washed out, indicating a long-lasting effect .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For example, the compound was isolated from a marine actinomycetes strain, suggesting that it may be more stable and effective in certain marine environments . .
Biochemical Analysis
Biochemical Properties
Chromomycin A2 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to disrupt Wnt signaling, interfere with β cell gene expression, and partially suppress Ca2+ influx . These interactions are crucial for its role in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It potently inhibits glucose-stimulated insulin secretion from pancreatic β cells . It also influences cell function by disrupting glucose-responsive ERK1/2 and S6 phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It consistently decreases GSK3β phosphorylation and suppresses activation of a β-catenin activity reporter . It also interferes with transcription factor binding to critical β cell gene promoters .
Temporal Effects in Laboratory Settings
Chronic treatment with this compound largely ablates glucose-stimulated insulin secretion even after washout . It does not inhibit glucose-stimulated generation of ATP or Ca2+ influx .
Metabolic Pathways
This compound is involved in several metabolic pathways. It disrupts Wnt signaling and interferes with β cell gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromomycin A2 is typically isolated from the fermentation broth of Streptomyces griseus. The isolation process involves several steps, including extraction, chromatography, and crystallization. The synthetic routes for this compound are complex and involve multiple steps to construct the aglycone core and attach the sugar moieties. The reaction conditions often require specific pH, temperature, and solvent systems to ensure the stability and activity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces griseus. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently purified using advanced chromatographic techniques. The industrial production methods are designed to be cost-effective and scalable to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
Chromomycin A2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with altered biological activity.
Reduction: Reduction reactions can modify the aglycone core or sugar moieties, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified biological activity. These derivatives are often studied for their potential use in medicine and other applications .
Scientific Research Applications
Chromomycin A2 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chromomycin A2 is part of the aureolic acid family, which includes other compounds such as chromomycin A3, mithramycin, and olivomycin. These compounds share similar structures and mechanisms of action but differ in their specific biological activities and therapeutic potential. This compound is unique in its potent inhibition of glucose-stimulated insulin secretion and its ability to overcome tumor necrosis factor-related apoptosis-inducing ligand resistance .
List of Similar Compounds
- Chromomycin A3
- Mithramycin
- Olivomycin
- Aburamycin
Properties
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-TWTCTLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-70-7 | |
| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of Aburamycin A?
A1: While a precise molecular formula and weight for Aburamycin A are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that Aburamycin A is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of Aburamycin A, including its molecular formula, weight, and spectroscopic data.
Q2: How is Aburamycin A produced?
A2: Aburamycin A is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of Aburamycin A.
Q3: Are there other antibiotics similar to Aburamycin A?
A3: Yes, Aburamycin A belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of Aburamycin A.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


